Aethusin

説明

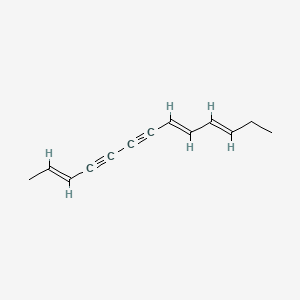

Aethusin is a polyacetylene compound isolated from plants within the genus Peucedanum (Apiaceae family). The isolation and characterization of this compound have been primarily achieved through advanced chromatographic techniques, such as Medium-Pressure Liquid Chromatography (MPLC), coupled with spectroscopic methods like UV-Vis spectroscopy. Its identification hinges on distinct spectral signatures and separation behaviors under specific chromatographic conditions .

特性

CAS番号 |

463-34-3 |

|---|---|

分子式 |

C13H14 |

分子量 |

170.25 g/mol |

IUPAC名 |

(2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne |

InChI |

InChI=1S/C13H14/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5-6,8,10,12H,4H2,1-2H3/b5-3+,8-6+,12-10+ |

InChIキー |

OUUDSRYJNWAHPD-FIXGFOPZSA-N |

SMILES |

CCC=CC=CC#CC#CC=CC |

異性体SMILES |

CC/C=C/C=C/C#CC#C/C=C/C |

正規SMILES |

CCC=CC=CC#CC#CC=CC |

製品の起源 |

United States |

類似化合物との比較

Chromatographic Separation Profiles

Aethusin’s separation from structurally analogous polyacetylenes was systematically studied using MPLC with three columns in series, employing 5% ethyl acetate in petroleum as the mobile phase at 3 bar pressure. Detection at 254 nm revealed distinct retention times and yields for this compound compared to other polyacetylenes (Table 1) .

Table 1: MPLC Separation Parameters and Yields of this compound and Analogous Compounds

| Compound | Yield (mg) | Mobile Phase | Pressure | Detection Wavelength |

|---|---|---|---|---|

| This compound (3) | 4 | 5% EtOAc in Petroleum | 3 bar | 254 nm |

| Compound 1 | 1 | 5% EtOAc in Petroleum | 3 bar | 254 nm |

| Compound 2 | 13 | 5% EtOAc in Petroleum | 3 bar | 254 nm |

Key findings:

- This compound exhibited intermediate polarity compared to Compounds 1 and 2, as reflected by its yield and elution order.

- The separation protocol highlights the utility of petroleum-based solvents in resolving structurally similar polyacetylenes, which differ subtly in side-chain functionalization or conjugation length .

UV-Vis Spectroscopic Analysis

UV spectroscopy in stabilizer-free diethyl ether (380–210 nm range) revealed critical differences between this compound and related compounds. Unlike coumarins, which show poorly resolved spectra in ethanol, polyacetylenes like this compound exhibit structured absorption bands in diethyl ether, enabling precise differentiation (Table 2) .

Table 2: UV Spectral Characteristics of this compound and Analogues

| Compound | Solvent | λmax (nm) | Spectral Features |

|---|---|---|---|

| This compound | Diethyl ether | 254, 270, 290 | Sharp, multi-peak profile |

| Compound 1 | Diethyl ether | 260, 280 | Broad absorption |

| Compound 2 | Diethyl ether | 250, 310 | Dual peaks with shoulder |

Key findings:

- This compound’s UV spectrum displays a tri-modal absorption pattern (254, 270, 290 nm), distinguishing it from analogues with fewer or broader peaks.

- The choice of diethyl ether over ethanol enhances spectral resolution, a critical consideration for comparative phytochemical studies .

Structural and Functional Implications

- Conjugation Length : Longer conjugated systems in this compound may increase stability and alter electronic properties.

- Substituent Effects: Minor variations in alkyl or oxygen-containing side chains could influence solubility and chromatographic behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。